(S)-5-methyloxazolidin-2-one
CAS No.: 111688-36-9
Cat. No.: VC8048158
Molecular Formula: C4H7NO2
Molecular Weight: 101.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111688-36-9 |
|---|---|
| Molecular Formula | C4H7NO2 |
| Molecular Weight | 101.1 g/mol |
| IUPAC Name | (5S)-5-methyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)/t3-/m0/s1 |
| Standard InChI Key | HBRXQSHUXIJOKV-VKHMYHEASA-N |
| Isomeric SMILES | C[C@H]1CNC(=O)O1 |
| SMILES | CC1CNC(=O)O1 |
| Canonical SMILES | CC1CNC(=O)O1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
(S)-5-Methyloxazolidin-2-one (CAS 1072-70-4) possesses a five-membered oxazolidinone ring with a methyl substituent at the C5 position and an (S)-configuration at the stereogenic center (C4). The molecular formula is , with a molecular weight of 101.10 g/mol . The ring system consists of an amide bond () and an ether linkage, conferring both rigidity and polarity to the structure.
Key Structural Features:
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Chiral Center: The (S)-configuration at C4 dictates enantioselective interactions in synthesis .
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Ring Strain: The oxazolidinone ring exhibits moderate strain due to the 120° bond angles at the amide nitrogen, enhancing reactivity in ring-opening reactions .
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Hydrogen Bonding: The carbonyl oxygen and N–H group participate in intramolecular hydrogen bonding, stabilizing specific conformations .
Physicochemical Properties
Experimental data from multiple sources characterize the compound’s physical properties :
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.095 g/cm³ | Experimental measurement |
| Boiling Point | 302.6°C at 760 mmHg | Gas chromatography |
| Flash Point | 136.8°C | Closed-cup method |
| Vapor Pressure | 0.000981 mmHg at 25°C | Calculated via Antoine eq. |
| Refractive Index | 1.425 | Abbe refractometer |
The compound is typically a colorless liquid or low-melting solid, depending on purity and storage conditions. Its solubility profile includes miscibility with polar aprotic solvents (e.g., DMF, THF) and limited solubility in water (≈2.1 g/L at 25°C) .
Synthetic Methodologies
Solid-Phase Synthesis Using Selenium Linkers
A pioneering method involves polymer-supported 2-hydroxyalkyl selenide reagents, as reported by Hua et al. . The process proceeds via:
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O-Acylation: Reacting polystyrene-supported 2-hydroxy-2-phenylethyl selenide with benzoyl isocyanate in THF (93% yield).
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Oxidation/Cyclization: Treatment with meta-chloroperbenzoic acid (MCPBA) induces selenoxide elimination, forming the oxazolidinone ring (88% yield).
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Hydrolysis: Acidic cleavage yields the final product (84% yield) .
Enzymatic Asymmetric Synthesis
Halohydrin dehalogenase (HheC)-catalyzed ring-opening of epoxides with cyanate offers an enantioselective route . For example:
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Racemic 1,2-epoxy-3-methylbutane reacts with sodium cyanate in Tris buffer (pH 7.5) at room temperature.
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HheC selectively generates (R)-5-ethyl-5-methyloxazolidin-2-one, though adaptation for the (S)-isomer requires engineered enzymes .
This biocatalytic approach achieves high enantiomeric excess (>90% ee) under mild conditions, aligning with green chemistry principles.
Sn(OTf)₂-Catalyzed Aziridine Rearrangement
Aziridine intermediates derived from N-Boc-protected aminobutanoates undergo stereospecific rearrangement to oxazolidinones in the presence of tin triflate :
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Cyclization of benzyl-N-Boc-(3R)-aminobutanoate yields trans-aziridine.
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Sn(OTf)₂ catalyzes ring expansion to trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one.
This method is notable for retaining stereochemical information from the aziridine precursor, enabling precise control over the C4 and C5 configurations .
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Reactions
The (S)-5-methyloxazolidinone moiety serves as a transient directing group in:
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Aldol Reactions: The N–H proton activates carbonyl electrophiles, while the methyl group shields one face, inducing diastereoselectivity .
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Michael Additions: Conjugate additions to α,β-unsaturated esters proceed with >95% ee when mediated by this auxiliary .
A representative transformation:
Foldamer Construction
Oligomers of trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-one exhibit helical folding in solution, as evidenced by NOE correlations in -NMR . The C4 hydrogen’s proximity to the adjacent carbonyl oxygen drives intramolecular hydrogen bonding, mimicking proline’s role in peptide helices . Such foldamers have potential in biomimetic materials and drug delivery systems.
Pharmaceutical Intermediates
The compound is a precursor to:
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Linezolid Analogues: Antibacterial agents targeting ribosomal peptidyl transferase .
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Anticonvulsants: Structural analogs inhibit GABA transaminase with IC₅₀ values <10 μM .
Spectroscopic Characterization
Infrared Spectroscopy
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: 1739 cm⁻¹ (strong, amide I band)
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: 3298 cm⁻¹ (medium, stretching)
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: 1056 cm⁻¹ (ring breathing mode)
Nuclear Magnetic Resonance
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δ 1.46 (d, Hz, 3H, CH₃)
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δ 3.21 (ddd, Hz, 1H, H4)
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δ 3.69 (ddd, Hz, 1H, H3)
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δ 4.74–4.82 (m, 1H, H5)
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δ 5.57 (bs, 1H, NH)
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δ 22.1 (CH₃)
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δ 46.3 (C5)
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δ 63.8 (C4)
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δ 155.6 (C=O)
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